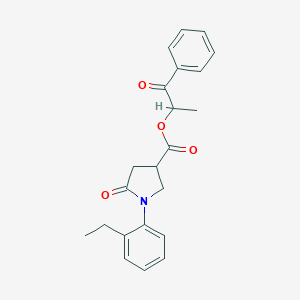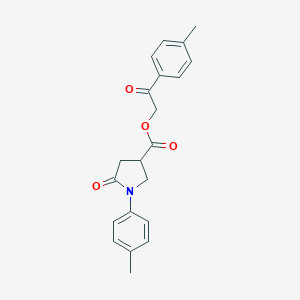
1-Methyl-2-oxo-2-phenylethyl 1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-2-oxo-2-phenylethyl 1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylate, also known as MEPHEDRONE, is a synthetic stimulant drug that belongs to the cathinone family. It is a psychoactive drug that has been used for recreational purposes. However, it has also been studied for its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
1-Methyl-2-oxo-2-phenylethyl 1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylate has been studied for its potential therapeutic applications in the treatment of various medical conditions such as depression, anxiety, and Parkinson's disease. It has also been studied for its potential use as a treatment for drug addiction.
Wirkmechanismus
1-Methyl-2-oxo-2-phenylethyl 1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylate acts as a dopamine and serotonin reuptake inhibitor, which leads to an increase in the levels of these neurotransmitters in the brain. This results in an increase in the activity of the central nervous system, leading to the stimulant effects of the drug.
Biochemical and Physiological Effects:
The use of 1-Methyl-2-oxo-2-phenylethyl 1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylate has been associated with various biochemical and physiological effects such as increased heart rate, blood pressure, body temperature, and pupil dilation. It can also cause euphoria, increased energy, and heightened sensory perception.
Vorteile Und Einschränkungen Für Laborexperimente
1-Methyl-2-oxo-2-phenylethyl 1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylate has been used in various lab experiments to study its effects on the brain and behavior. One advantage of using 1-Methyl-2-oxo-2-phenylethyl 1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylate in lab experiments is its ability to produce consistent and predictable effects. However, one limitation is the potential for abuse and addiction, which can affect the validity of the results.
Zukünftige Richtungen
There are several future directions for research on 1-Methyl-2-oxo-2-phenylethyl 1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylate. One area of research is the development of new therapeutic applications for the drug. Another area of research is the study of the long-term effects of 1-Methyl-2-oxo-2-phenylethyl 1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylate use on the brain and behavior. Additionally, more research is needed to understand the potential risks and benefits of using 1-Methyl-2-oxo-2-phenylethyl 1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylate as a treatment for drug addiction.
In conclusion, 1-Methyl-2-oxo-2-phenylethyl 1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylate is a synthetic stimulant drug that has been studied for its potential therapeutic applications. It acts as a dopamine and serotonin reuptake inhibitor, leading to an increase in the levels of these neurotransmitters in the brain. While there are advantages to using 1-Methyl-2-oxo-2-phenylethyl 1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylate in lab experiments, there are also potential limitations due to its potential for abuse and addiction. Further research is needed to fully understand the potential risks and benefits of 1-Methyl-2-oxo-2-phenylethyl 1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylate use.
Synthesemethoden
1-Methyl-2-oxo-2-phenylethyl 1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylate is synthesized by the reaction of 4-methylpropiophenone with a mixture of methanol and hydrochloric acid, followed by reaction with 4-methylphenyl magnesium bromide. The resulting product is then reacted with ethylphenyl ketone and pyrrolidine-2-carboxylic acid to form 1-Methyl-2-oxo-2-phenylethyl 1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylate.
Eigenschaften
Produktname |
1-Methyl-2-oxo-2-phenylethyl 1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylate |
|---|---|
Molekularformel |
C22H23NO4 |
Molekulargewicht |
365.4 g/mol |
IUPAC-Name |
(1-oxo-1-phenylpropan-2-yl) 1-(2-ethylphenyl)-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C22H23NO4/c1-3-16-9-7-8-12-19(16)23-14-18(13-20(23)24)22(26)27-15(2)21(25)17-10-5-4-6-11-17/h4-12,15,18H,3,13-14H2,1-2H3 |
InChI-Schlüssel |
XXKVOTHYIHDWLQ-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC=C1N2CC(CC2=O)C(=O)OC(C)C(=O)C3=CC=CC=C3 |
Kanonische SMILES |
CCC1=CC=CC=C1N2CC(CC2=O)C(=O)OC(C)C(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271139.png)










![1-[4-(2-Methoxyphenoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B271157.png)

